![molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6](/img/structure/B13126158.png)
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione typically involves the reaction of 1-hydroxyanthraquinone with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes and pigments due to its coloring properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It may also inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxyanthraquinone: A simpler anthraquinone derivative with similar biological activities.
Mitoxantrone: A synthetic anthraquinone used as an anticancer drug.
Ametantrone: Another synthetic anthraquinone with anticancer properties.
Uniqueness
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and enzymes makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
675817-96-6 |
|---|---|
Fórmula molecular |
C22H17NO4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3 |
Clave InChI |
VNODEUPBKIOFLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



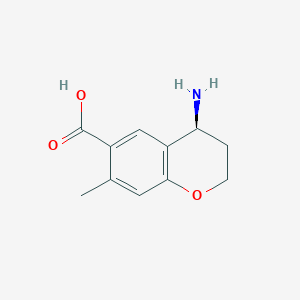
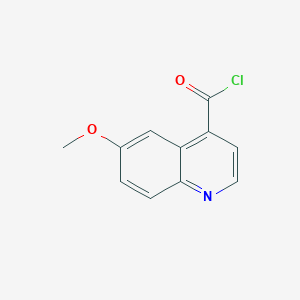

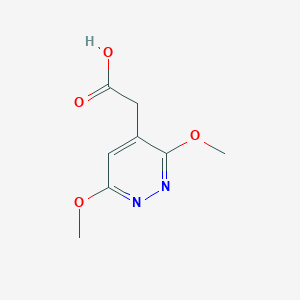
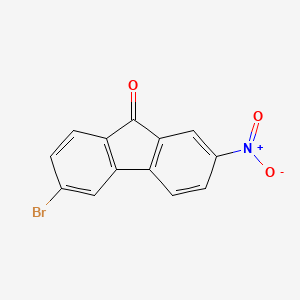
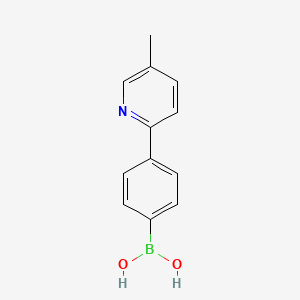
![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
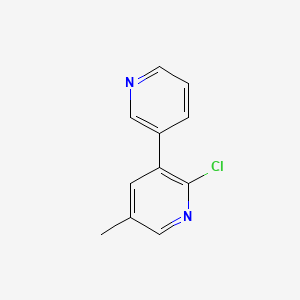

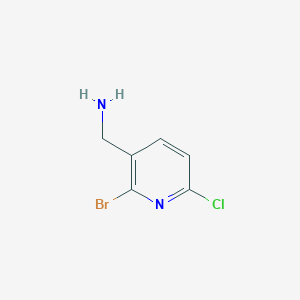
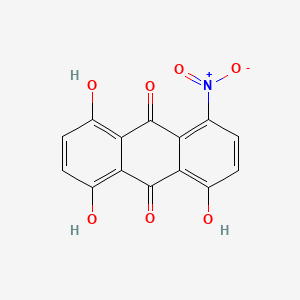
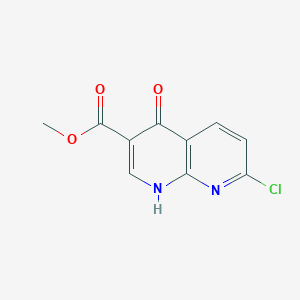
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
